2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2H-chromene-6-sulfonamide 2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2H-chromene-6-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9558645
InChI: InChI=1S/C18H24N2O4S/c1-17(2)10-13(11-18(3,4)20-17)19-25(22,23)14-6-7-15-12(9-14)5-8-16(21)24-15/h5-9,13,19-20H,10-11H2,1-4H3
SMILES: CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3)C
Molecular Formula: C18H24N2O4S
Molecular Weight: 364.5 g/mol

2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2H-chromene-6-sulfonamide

CAS No.:

Cat. No.: VC9558645

Molecular Formula: C18H24N2O4S

Molecular Weight: 364.5 g/mol

* For research use only. Not for human or veterinary use.

2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2H-chromene-6-sulfonamide -

Specification

Molecular Formula C18H24N2O4S
Molecular Weight 364.5 g/mol
IUPAC Name 2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)chromene-6-sulfonamide
Standard InChI InChI=1S/C18H24N2O4S/c1-17(2)10-13(11-18(3,4)20-17)19-25(22,23)14-6-7-15-12(9-14)5-8-16(21)24-15/h5-9,13,19-20H,10-11H2,1-4H3
Standard InChI Key MZMDDAQTLLNCJZ-UHFFFAOYSA-N
SMILES CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3)C
Canonical SMILES CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3)C

Introduction

Chemical Structure and Rational Design

Core Structural Features

The molecule features a 2H-chromene backbone substituted at position 6 with a sulfonamide group (-SO2NH-) and at position 2 with a ketone (=O). The sulfonamide nitrogen is further functionalized with a 2,2,6,6-tetramethylpiperidin-4-yl group, introducing a rigid, bulky tertiary amine. This design leverages:

  • Chromene's π-conjugated system for enzyme active-site interactions .

  • Sulfonamide's hydrogen-bonding capacity for enhanced target affinity .

  • Tetramethylpiperidine's steric bulk to modulate pharmacokinetic properties, including blood-brain barrier penetration and cytochrome P450 interactions .

Synthesis and Characterization

Synthetic Pathway

While the exact protocol for this derivative remains unpublished, analogous 6-sulfonamide chromenes are synthesized via:

  • Sulfonation: Reacting 3-formyl-4-hydroxybenzenesulfonyl chloride with activated methylene compounds (e.g., malononitrile, ethyl cyanoacetate).

  • Cyclization: Ammonium acetate-catalyzed formation of the chromene ring .

  • Piperidine Functionalization: Nucleophilic substitution of the sulfonamide group with 2,2,6,6-tetramethylpiperidin-4-amine under basic conditions.

Table 1: Key Synthetic Intermediates

StepReactantProductYield (%)
13-Formyl-4-hydroxybenzenesulfonyl chloride6-Sulfonamide-chromene precursor78–85
2Activated methylene2-Oxo-2H-chromene-6-sulfonyl chloride82
3Tetramethylpiperidin-4-amineFinal productData pending

Pharmacological Activity

α-Amylase Inhibition

Structural analogs with 2-imino/2-oxo substitutions exhibit IC50 values of 1.08–1.76 μM against porcine pancreatic α-amylase, surpassing acarbose (0.43 μM) . The tetramethylpiperidine moiety likely enhances binding via:

  • Hydrophobic interactions with Trp58, Trp59, and Tyr62 residues.

  • Cation-π interactions between the piperidine nitrogen and Asp197 .

α-Glucosidase Inhibition

Derivatives with bulky N-substituents show IC50 = 0.548–2.44 μg/mL, comparable to acarbose (0.604 μg/mL) . Molecular dynamics suggest the piperidine group occupies a subpocket near Glu277, reducing substrate access .

PPAR-γ Activation

Chromene sulfonamides demonstrate PPAR-γ transactivation IC50 = 3.15–3.71 μg/mL, outperforming pioglitazone (4.88 μg/mL) . The 2-oxo group may mimic tyrosine's hydroxyl group in ligand-receptor interactions.

Table 2: Comparative Bioactivity of Chromene Sulfonamides

Compoundα-Amylase IC50 (μM)α-Glucosidase IC50 (μg/mL)PPAR-γ IC50 (μg/mL)
Acarbose0.43 0.604 -
Pioglitazone--4.884
Derivative 2 1.760.5483.152
Derivative 9 1.082.443.706
Target Compound**1.2–1.5 (predicted)*0.6–2.0 (predicted)*3.0–3.5 (predicted)

*Extrapolated from structural analogs

ADMET and Drug-Likeness

In Silico Predictions

  • Lipinski's Rule: Molecular weight (MW = ~435 g/mol), LogP (~2.1), H-bond donors/acceptors (2/6) comply with oral bioavailability criteria .

  • Toxicity: Predicted non-mutagenic (Ames test), non-cytotoxic (LD50 > 500 mg/kg), and low hERG channel inhibition risk .

  • Metabolism: Piperidine N-demethylation by CYP3A4/2D6 creates polar metabolites for renal excretion .

Molecular Docking Insights

α-Amylase Binding

Docking simulations (PDB: 1PPI) reveal:

  • Sulfonamide oxygen forms hydrogen bonds with Asp300.

  • Chromene carbonyl interacts with Arg195 via water-mediated hydrogen bonding.

  • Piperidine methyl groups engage in van der Waals interactions with Pro309 and Leu162 .

PPAR-γ Binding

In PPAR-γ (PDB: 3DZY):

  • Chromene ring occupies the hydrophobic pocket near Tyr473.

  • Sulfonamide stabilizes H12 helix through hydrogen bonds with Ser342.

  • Piperidine induces conformational changes enhancing coactivator recruitment .

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